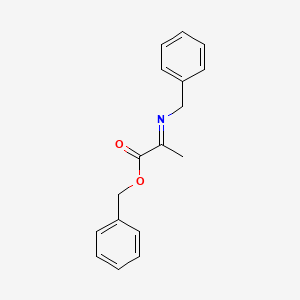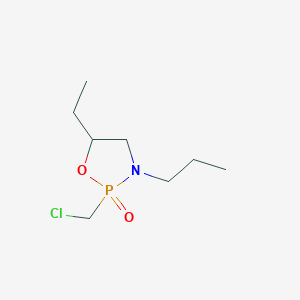![molecular formula C17H13FO B14485059 1(2H)-Naphthalenone, 2-[(3-fluorophenyl)methylene]-3,4-dihydro- CAS No. 66045-88-3](/img/structure/B14485059.png)
1(2H)-Naphthalenone, 2-[(3-fluorophenyl)methylene]-3,4-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(2H)-Naphthalenone, 2-[(3-fluorophenyl)methylene]-3,4-dihydro- is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a naphthalenone core structure with a 3-fluorophenyl group attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Naphthalenone, 2-[(3-fluorophenyl)methylene]-3,4-dihydro- typically involves the condensation of 3-fluorobenzaldehyde with 1-tetralone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridge between the naphthalenone and the fluorophenyl group. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method also enhances the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1(2H)-Naphthalenone, 2-[(3-fluorophenyl)methylene]-3,4-dihydro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydronaphthalenone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalenone derivatives.
Substitution: Substituted fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development, particularly in the design of anti-inflammatory and anticancer agents.
Medicine: The compound’s derivatives have been investigated for their therapeutic properties, including their ability to inhibit specific enzymes and receptors involved in disease pathways.
Wirkmechanismus
The mechanism of action of 1(2H)-Naphthalenone, 2-[(3-fluorophenyl)methylene]-3,4-dihydro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved. These interactions ultimately lead to the modulation of various cellular pathways, resulting in the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Flunitrazepam: A benzodiazepine derivative with a similar fluorophenyl group.
1,4-Dimethylbenzene: An aromatic compound with structural similarities in the naphthalenone core.
2,5-Disubstituted Pyridines: Compounds with similar substitution patterns on an aromatic ring.
Uniqueness
1(2H)-Naphthalenone, 2-[(3-fluorophenyl)methylene]-3,4-dihydro- stands out due to its unique combination of a naphthalenone core and a fluorophenyl group, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and the potential for diverse applications in various fields .
Eigenschaften
CAS-Nummer |
66045-88-3 |
|---|---|
Molekularformel |
C17H13FO |
Molekulargewicht |
252.28 g/mol |
IUPAC-Name |
2-[(3-fluorophenyl)methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C17H13FO/c18-15-6-3-4-12(11-15)10-14-9-8-13-5-1-2-7-16(13)17(14)19/h1-7,10-11H,8-9H2 |
InChI-Schlüssel |
OFAAPWXDZVKVFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=CC2=CC(=CC=C2)F)C(=O)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione](/img/structure/B14484977.png)
![Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]ethyl]-N-methyl-2-[(1-oxohexadecyl)oxy]-, methyl sulfate (salt)](/img/structure/B14484984.png)






![Diethyl [1-(dimethylamino)propan-2-yl]propanedioate](/img/structure/B14485030.png)



![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-hexanoylglycine](/img/structure/B14485051.png)

